2,3-Diphenylacrylonitrile

描述

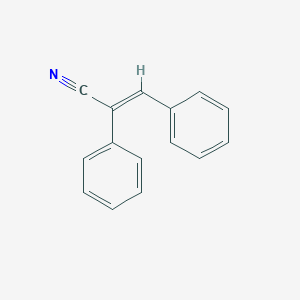

2,3-Diphenylacrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- The primary targets of (E)-2,3-Diphenylacrylonitrile are not fully elucidated. However, recent research has identified its selective toxicity toward liver mitochondria isolated from an animal model of hepatocellular carcinoma (HCC) . Specifically, it affects HCC liver mitochondria by increasing reactive oxygen species (ROS) generation, collapsing mitochondrial membrane potential (MMP), inducing mitochondrial swelling, and ultimately leading to cytochrome c release .

- (E)-2,3-Diphenylacrylonitrile is an antimitotic agent . It inhibits cell division by blocking the polymerization of tubulin .

- Disruption of microtubule dynamics impacts the mitotic spindle, leading to cell cycle arrest at metaphase or anaphase. This disruption triggers apoptotic pathways, including caspase activation and cytochrome c release .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生物活性

2,3-Diphenylacrylonitrile (DPAC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides an in-depth review of the biological activity of DPAC, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis of this compound

DPAC is synthesized primarily through the Knoevenagel condensation reaction , which involves the reaction of benzyl cyanide or p-nitrobenzyl cyanide with substituted benzaldehydes. This method allows for the generation of various analogs with differing substituents that can influence biological activity. The synthesis typically yields good to excellent results, enabling further exploration into structure-activity relationships (SAR) .

Anticancer Activity

Numerous studies have demonstrated that DPAC and its analogs exhibit significant cytotoxic effects against various human cancer cell lines. Key findings include:

- Cytotoxicity : In a study evaluating the activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines, compound 3c showed IC50 values of 0.57 mg/mL (A549), 0.14 mg/mL (SK-OV-3), 0.65 mg/mL (SK-MEL-2), and 0.34 mg/mL (HCT15) .

- Structure-Activity Relationship : The presence of electron-donating groups at the para-position of phenyl ring B was found to enhance cytotoxic activity, while electron-withdrawing groups were less favorable .

Table 1 summarizes the IC50 values for various DPAC derivatives against selected cancer cell lines:

| Compound | A549 IC50 (mg/mL) | SK-OV-3 IC50 (mg/mL) | SK-MEL-2 IC50 (mg/mL) | HCT15 IC50 (mg/mL) |

|---|---|---|---|---|

| 3c | 0.57 | 0.14 | 0.65 | 0.34 |

| 3f | TBD | TBD | TBD | TBD |

| 3i | TBD | TBD | TBD | TBD |

| 3h | TBD | TBD | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, DPAC has shown promising antimicrobial activity against several pathogens:

- Microbial Inhibition : DPAC exhibited significant inhibitory effects against Staphylococcus aureus, Salmonella typhi, and Aspergillus niger. These findings suggest its potential as a broad-spectrum antimicrobial agent .

Case Study: Hepatocellular Carcinoma

A study investigated the effects of DPAC on hepatocellular carcinoma (HCC) cells. The results indicated that DPAC treatment led to mitochondrial swelling and increased reactive oxygen species (ROS) formation at various concentrations, suggesting a mechanism of action involving mitochondrial dysfunction .

Pharmacological Evaluations

Further evaluations have indicated that halogenated derivatives of DPAC possess considerable antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 0.46 to 100 μM depending on the specific derivative and cell line .

科学研究应用

Anti-Cancer Properties

One of the most significant applications of 2,3-Diphenylacrylonitrile is its potential as an anti-cancer agent. Research has demonstrated that this compound can induce reactive oxygen species (ROS) generation in hepatocellular carcinoma (HCC) cells, leading to mitochondrial dysfunction and apoptosis. In a study involving the methanolic extract from Holothuria parva, it was found that this compound significantly increased ROS levels and induced mitochondrial swelling specifically in HCC cells, while not affecting normal cells . The findings suggest its eligibility as a complementary therapeutic agent for HCC patients.

Table 1: Effects of this compound on HCC Cells

| Concentration (μg/mL) | ROS Generation | Mitochondrial Swelling | Cytochrome c Release | Cell Viability (%) |

|---|---|---|---|---|

| 10 | Significant | Yes | Yes | Decreased |

| 20 | Significant | Yes | Yes | Decreased |

| 40 | Significant | Yes | Yes | Decreased |

Neurogenesis Promotion

Recent studies have indicated that derivatives of diphenyl acrylonitrile can promote neurogenesis. Specifically, certain derivatives demonstrated superior activity compared to existing clinical drugs in encouraging the differentiation of newborn cells into mature neurons . This highlights the potential for these compounds in treating neurodegenerative diseases.

Synthesis of Nitriles

This compound serves as a versatile intermediate in organic synthesis. It is utilized in various reactions, including the hydrocyanation of alkynes and the cyanation of aryl halides . These reactions are crucial for synthesizing other complex organic molecules.

Table 2: Synthesis Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Hydrocyanation of Alkynes | Nitriles | Catalyzed by transition metals |

| Cyanation of Aryl Halides | Aryl Nitriles | Requires specific bases |

Anti-Cancer Efficacy Study

A comprehensive study investigated the effects of varying concentrations of this compound on HCC cells. The results indicated a clear dose-dependent relationship between the concentration of the compound and its efficacy in inducing apoptosis through mitochondrial pathways.

Neurogenic Potential Assessment

In another study focusing on neurogenic potential, various derivatives were synthesized and tested for their ability to enhance neurogenesis. The results showed that specific substitutions on the diphenyl acrylonitrile backbone significantly improved their activity compared to standard treatments.

属性

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,3-Diphenylacrylonitrile (α-cyanostilbene) in cancer cells, specifically hepatocellular carcinoma (HCC)?

A: Research suggests that this compound selectively targets mitochondria in HCC cells []. This leads to increased reactive oxygen species (ROS) generation, collapse of the mitochondrial membrane potential (MMP), swelling of mitochondria, and ultimately, cytochrome c release []. These events are indicative of mitochondrial dysfunction and are known triggers of apoptosis, a form of programmed cell death.

Q2: Are there any structural analogs of this compound with reported anti-cancer activity?

A: Yes, derivatives of this compound found in other natural products have demonstrated anti-cancer properties []. This suggests that the core structure of this molecule holds potential for the development of novel anti-cancer agents.

Q3: How does the structure of this compound influence its photochemical behavior?

A: The specific arrangement of phenyl groups in this compound plays a crucial role in its photochemical reactivity. For example, 1,4,5-triphenylpyrazole, which contains the this compound core, undergoes photocyclisation in the presence of iodine to form 1-phenyl-1H-phenanthro[9,10-c]pyrazole []. In contrast, the 1,3,4-triphenylpyrazole isomer does not react under these conditions. This difference in reactivity is attributed to the formation of a dipolar intermediate in the latter case, making the reaction unfavorable [].

Q4: Can this compound be synthesized in an environmentally friendly manner?

A: Yes, this compound and its halogen- and cyano-substituted analogs can be synthesized using a solvent-free Knoevenagel condensation reaction []. This green chemistry approach offers advantages over traditional solvent-based methods by minimizing waste generation and reducing the environmental impact.

Q5: Beyond its potential in cancer therapy, are there other applications of this compound and its derivatives?

A: Research indicates that some this compound derivatives exhibit hypocholesteremic activity []. This suggests potential applications in managing cholesterol levels and addressing related health concerns.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。